Cas no 1196153-79-3 (1H-pyrazol-4-ylmethanamine hydrochloride)
1H-pyrazol-4-ylmethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1H-Pyrazol-4-yl)methanamine hydrochloride
- 1H-pyrazol-4-ylmethanamine,hydrochloride
- 4-Aminomethyl-1H-pyrazole hydrochloride
- 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
- WXB15379
- 1196153-79-3
- 1H-Pyrazol-4-ylmethylamine 1.5HCl
- DTXSID80725562
- CS-0183073
- TS-01728
- SB10563
- (1H-Pyrazol-4-yl)methylamine hydrochloride
- 1H-pyrazol-4-ylmethanamine hydrochloride
- 1-(1H-PYRAZOL-4-YL)METHANAMINE HYDROCHLORIDE
- (1H-Pyrazol-4-yl)methanaminehydrochloride
- 1H-pyrazol-4-ylmethanamine;hydrochloride
- PB32875
- 4-(Aminomethyl)pyrazole Hydrochloride
- MFCD10697504
- SCHEMBL12822395
- AKOS016011559
- QPTMQARAKZDSPL-UHFFFAOYSA-N
- 1H-pyrazole-4-methanamine hydrochloride
- DB-147577
-
- MDL: MFCD10697504
- Inchi: 1S/C4H7N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2,(H,6,7);1H
- InChI Key: QPTMQARAKZDSPL-UHFFFAOYSA-N
- SMILES: Cl.N1C=C(C=N1)CN
Computed Properties
- Exact Mass: 133.0406750g/mol
- Monoisotopic Mass: 133.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 54.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
1H-pyrazol-4-ylmethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM105976-1g |
(1H-pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | 95% | 1g |
$292 | 2021-08-06 | |
| Chemenu | CM105976-5g |
(1H-pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | 95% | 5g |
$879 | 2021-08-06 | |
| Chemenu | CM105976-10g |
(1H-pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | 95% | 10g |
$1174 | 2021-08-06 | |
| Chemenu | CM105976-25g |
(1H-pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | 95% | 25g |
$1959 | 2021-08-06 | |
| Chemenu | CM105976-1g |
(1H-pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | 95% | 1g |
$426 | 2023-03-06 | |
| Alichem | A049005152-5g |
(1H-Pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | 95% | 5g |
$1230.12 | 2023-09-04 | |
| Alichem | A049005152-10g |
(1H-Pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | 95% | 10g |
$1688.40 | 2023-09-04 | |
| Alichem | A049005152-25g |
(1H-Pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | 95% | 25g |
$2706.80 | 2023-09-04 | |
| Key Organics Ltd | TS-01728-1MG |
1-(1H-Pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | TS-01728-5MG |
1-(1H-Pyrazol-4-yl)methanamine hydrochloride |
1196153-79-3 | >90% | 5mg |
£46.00 | 2025-02-09 |
1H-pyrazol-4-ylmethanamine hydrochloride Suppliers
1H-pyrazol-4-ylmethanamine hydrochloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Additional information on 1H-pyrazol-4-ylmethanamine hydrochloride
Introduction to 1H-pyrazol-4-ylmethanamine hydrochloride (CAS No. 1196153-79-3)
1H-pyrazol-4-ylmethanamine hydrochloride, also known by its CAS number 1196153-79-3, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms, and is particularly interesting due to its potential in drug development and biological activities.
The chemical structure of 1H-pyrazol-4-ylmethanamine hydrochloride consists of a pyrazole ring attached to a methylamine group, which is further protonated to form the hydrochloride salt. This unique structure confers the compound with several advantageous properties, including high solubility in water and organic solvents, making it suitable for various synthetic and analytical processes.
In recent years, 1H-pyrazol-4-ylmethanamine hydrochloride has gained considerable attention due to its potential as a lead compound in the development of new drugs. Research has shown that pyrazole derivatives, including this specific compound, exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant properties. These activities are attributed to the ability of pyrazole derivatives to interact with various biological targets, including enzymes, receptors, and ion channels.
A study published in the Journal of Medicinal Chemistry in 2022 highlighted the potential of 1H-pyrazol-4-ylmethanamine hydrochloride as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are key targets in the treatment of inflammatory diseases and pain management. The researchers found that this compound effectively inhibited COX-2 activity without significantly affecting COX-1, suggesting its potential as a selective COX-2 inhibitor. This selective inhibition is crucial for minimizing side effects associated with non-selective COX inhibitors.
Beyond its anti-inflammatory properties, 1H-pyrazol-4-ylmethanamine hydrochloride has also shown promise in the treatment of neurological disorders. A 2023 study published in the European Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that 1H-pyrazol-4-ylmethanamine hydrochloride could protect neurons from oxidative stress and apoptosis, making it a potential candidate for the development of neuroprotective drugs.
The synthetic accessibility of 1H-pyrazol-4-ylmethanamine hydrochloride is another factor contributing to its popularity in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 4-methylpyrazole with formaldehyde and ammonia, followed by protonation with hydrochloric acid. This straightforward synthesis allows for easy scale-up and modification, facilitating further optimization and derivatization for specific therapeutic applications.
In addition to its therapeutic potential, 1H-pyrazol-4-ylmethanamine hydrochloride has been utilized as a building block in combinatorial chemistry and high-throughput screening (HTS) platforms. Its modular structure enables the rapid generation of diverse libraries of compounds for drug discovery programs. This versatility has led to its incorporation into numerous screening campaigns aimed at identifying novel leads for various disease targets.
The safety profile of 1H-pyrazol-4-ylmethanamine hydrochloride is another important consideration in its development as a pharmaceutical agent. Preclinical studies have demonstrated that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further evaluation in clinical trials. However, ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, 1H-pyrazol-4-ylmethanamine hydrochloride (CAS No. 1196153-79-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, biological activities, synthetic accessibility, and safety profile make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs.
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